molecular formula C24H16N2 B082921 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene CAS No. 13001-38-2

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene

Cat. No. B082921
CAS RN: 13001-38-2
M. Wt: 332.4 g/mol
InChI Key: OQVQNTRMZCGXIB-ICYHVJMASA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene derivatives involves reactions such as the Knoevenagel condensation. This method provides a pathway to create various photoluminescent materials and explore their unique characteristics (Loewe & Weder, 2002). The synthesis and semiempirical modeling of these compounds aim to enhance certain properties such as fluorescence yield and absorption characteristics (Noh et al., 2010).

Molecular Structure Analysis

Structural characterization of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene derivatives reveals significant insights into their physical and chemical behaviors. Studies demonstrate the planarity and packing modes of these molecules in their solid states, influencing their optical properties and interactions (Bartholomew et al., 2000). Crystal structure analysis helps in understanding the molecular arrangement and its impact on material properties (Percino et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene include cycloadditions and functional group transformations. These reactions are crucial for modifying the compound’s properties for specific applications, such as in optoelectronic devices and photoluminescent materials (Sato et al., 1987).

Physical Properties Analysis

The physical properties of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene derivatives, such as photoluminescence, are central to their applications in various fields. These properties are significantly influenced by molecular structure and aggregation state. The study of these properties contributes to the development of materials with tailored optical and electronic behaviors (Loewe & Weder, 2002).

Chemical Properties Analysis

The chemical properties of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene derivatives, such as reactivity and stability, are essential for understanding their potential applications and behaviors in different environments. Investigations into these properties help in designing compounds with desired functionalities and stability for practical uses (Percino et al., 2014).

Scientific Research Applications

  • Photoluminescence in Nanofibers : This compound, used as a fluorescent whitening agent, shows increased photoluminescence intensity when introduced into polystyrene nanofibers. This is potentially useful in the textile industry (Wang et al., 2008).

  • Two-Photon Absorption and Up-Converted Fluorescence : Derivatives of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene exhibit enhanced fluorescence quantum yield and two-photon absorption cross-sections, particularly in nanoaggregate form, showing strong solvatochromisms and potential in optical applications (Noh et al., 2010).

  • Photoluminescence in Polyacrylonitrile Nanofibers : When introduced into polyacrylonitrile nanofibers, this compound shows varied photoluminescence intensity, offering insights into distributive status and interaction with polyacrylonitrile (Wang et al., 2007).

  • Photophysical Characteristics in Liquid Crystals : Studies on its derivatives reveal large bathochromic shifts and excimer formation, suggesting applications in controlling emission characteristics of dyes in different states like liquid crystals and isotropic melts (Lowe & Weder, 2002).

  • Crystal Packing Modes : Research on distyrylbenzene derivatives, including 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene, provides insights into the effects of substitution on crystal lattices, which is crucial for understanding material properties in chemistry and material science (Bartholomew et al., 2000).

  • Antitrypanosomal Agents : Some derivatives have shown potential as antitrypanosomal agents, contributing to medicinal chemistry and drug development (Das et al., 1982).

  • Two-Photon Absorption and Fluorescence : Studies on bis(styryl) benzene derivatives show significant two-photon absorption and high fluorescence quantum yields, relevant for optical materials and photonics (Chi, 2010).

  • Charge Transfer State Formation Analysis : Investigations into the charge transfer state formation of derivatives offer insights into solvent polarity effects, crucial for understanding molecular interactions in various environments (Amatatsu, 2006).

  • Optoelectronic Device Applications : The preparation and characterization of nanocrystals from derivatives are explored for potential use in optoelectronic devices (Baba & Nishida, 2014).

  • Coordination Polymers for Optical Applications : Certain derivatives form chiral 3D coordination polymers with potential in optical applications, including modest second-harmonic generation (SHG) activity (Evans et al., 1999).

  • Luminescent Organic Crystals : The introduction of cyano-substituents in the terminal phenyl unit of distyrylbenzene leads to high luminescence efficiency and balanced charge transport properties, significant for organic light-emitting device research (Wang et al., 2016).

  • Spectroscopic Analysis : A combined theoretical and experimental study on cyano-substituted styrylpyridine compounds aids in understanding the effects of substituents on spectral properties (Castro et al., 2013).

  • Photoelectric and Photophysical Properties : The introduction of electron-withdrawing groups into bis-styrylbenzene skeleton impacts photoelectric and photophysical properties, relevant for electronic and photonic materials (Mochizuki, 2017).

  • Biological Two-Photon Applications : Water-soluble derivatives are synthesized for biological imaging applications, showing high two-photon cross-sections and fluorescence quantum yields (Dollinger et al., 2004).

  • Insulating Thin Film Characterization : Electrochemical oxidation of derivatives is studied for the preparation of insulating thin films, relevant in electronics (Kawai et al., 1991).

Safety And Hazards

This compound may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

2-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c25-17-22-13-11-20(12-14-22)6-5-19-7-9-21(10-8-19)15-16-23-3-1-2-4-24(23)18-26/h1-16H/b6-5+,16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVQNTRMZCGXIB-ICYHVJMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene

CAS RN

13001-38-2
Record name Benzonitrile, 2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[4-[2-(4-cyanophenyl)vinyl]phenyl]vinyl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Tang, Y Ding, X Cao, Y Qi, K Qian - Se pu= Chinese Journal of …, 2014 - europepmc.org
An accurate quantitative and confirmative method has been developed for the deter-mination of eight fluorescent whitening agents (FWAs) in textile by ultra performance conver-gence …
Number of citations: 10 europepmc.org
JC Christopherson, F Topić, CJ Barrett… - Crystal Growth & …, 2018 - ACS Publications
This review summarizes the recent advances in utilizing halogen bond-driven cocrystal formation as a design element in the creation of optical or photoresponsive materials, notably …
Number of citations: 127 pubs.acs.org
G Fan, D Yan - Scientific Reports, 2014 - nature.com
An understanding of the aggregates and properties of positional isomers can not only uncover how a slight difference in molecular structure alter crystal packing and bulk solid-state …
Number of citations: 90 www.nature.com
XH Ding, YZ Chang, CJ Ou, JY Lin… - National Science …, 2020 - academic.oup.com
Halogen bonding is emerging as a significant driving force for supramolecular self-assembly and has aroused great interest during the last two decades. Among the various halogen-…
Number of citations: 52 academic.oup.com
R Gao, D Cao, Y Guan, D Yan - ACS Applied Materials & …, 2015 - ACS Publications
Highly sensitive stimuli-responsive fluorescent films play an important role in smart sensors and readable optical devices. However, systems involving light-driven fluorescence changes …
Number of citations: 63 pubs.acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.